2-Nitro-pyridin-4-ylamine hydrochloride

Catalog No.
S867738
CAS No.
1187929-34-5
M.F
C5H6ClN3O2
M. Wt
175.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-pyridin-4-ylamine hydrochloride

CAS Number

1187929-34-5

Product Name

2-Nitro-pyridin-4-ylamine hydrochloride

IUPAC Name

2-nitropyridin-4-amine;hydrochloride

Molecular Formula

C5H6ClN3O2

Molecular Weight

175.57 g/mol

InChI

InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H

InChI Key

KVSZUUAIPGULCW-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1N)[N+](=O)[O-].Cl

Canonical SMILES

C1=CN=C(C=C1N)[N+](=O)[O-].Cl

2-Nitro-pyridin-4-ylamine hydrochloride (CAS 1187929-34-5) is a highly processable, salt-form heterocyclic building block essential for the synthesis of 2,4-diaminopyridines and related active pharmaceutical ingredients (APIs). Featuring an electron-withdrawing nitro group at the 2-position and an electron-donating amino group at the 4-position, this compound provides a highly predictable reactivity profile for both nucleophilic aromatic substitution (SNAr) and catalytic reduction. The hydrochloride salt form is specifically engineered to resolve the inherent solubility and handling limitations of the free base, making it the preferred precursor for both automated discovery chemistry and scalable industrial manufacturing [1].

Research Fit

Hydrochloride salt enables aqueous solubility for assay workflows
Selective probe for RNase L and antiviral enzyme studies
Core nitropyridine scaffold for medicinal chemistry synthesis

Substituting 2-nitro-pyridin-4-ylamine hydrochloride with its free base analog (CAS 14916-64-4) or positional isomers (such as 2-amino-4-nitropyridine) introduces severe process bottlenecks. The free base suffers from exceptionally poor solubility in standard hydrogenation solvents like methanol, forcing manufacturers to utilize undesirable, high-boiling solvents such as DMF, which complicates workup and catalyst recovery. Furthermore, positional isomers fundamentally alter the electronic activation of the pyridine ring, drastically reducing the efficiency of downstream regioselective SNAr reactions and completely changing the hydrogen-bonding topology of the final synthesized API [1].

Substitution Risk

Salt form mismatch
Free base (CAS 14916-64-4) may alter solubility and assay consistency.
Isomer mismatch
Nitro group position (3- or 5-nitro) may shift target activity and selectivity.
Formulation mismatch
HCl-free form may require external acid addition, interfering with sensitive assays.

Enhanced Polar Solvent Solubility for Homogeneous Catalysis

The free base of 4-amino-2-nitropyridine is notoriously difficult to dissolve in standard protic solvents due to strong intermolecular hydrogen bonding. Conversion to the 2-nitro-pyridin-4-ylamine hydrochloride salt disrupts this network, dramatically increasing solubility in methanol and ethanol. This allows for high-concentration homogeneous catalytic hydrogenation without resorting to high-boiling or toxic solvents like DMF [1].

Evidence DimensionSolubility in Methanol at 25°C
Target Compound Data>50 mg/mL
Comparator Or Baseline4-Amino-2-nitropyridine free base (<5 mg/mL)
Quantified Difference>10-fold increase in polar solvent solubility
ConditionsMethanol, 25°C, standard atmospheric pressure

Eliminates the need for toxic, high-boiling solvents during scale-up hydrogenation, simplifying downstream workup and catalyst recovery.

Aqueous Solubility
Data to verify
≥ 25.22 mg/mL (H₂O)\nFree base: 11.1 mg/mL
Supports aqueous assay compatibility
Supplier-reported data; verify under specific conditions

Long-Term Oxidative Stability and Purity Retention

Aminopyridines in their free base form are susceptible to slow oxidative degradation and coloration upon prolonged exposure to ambient air and light. The hydrochloride salt of 2-nitro-pyridin-4-ylamine protonates the basic centers, significantly raising the oxidation potential and stabilizing the material for long-term storage [1].

Evidence DimensionHPLC Purity Retention (12 Months)
Target Compound Data>99.0% purity retained, no visible color change
Comparator Or Baseline4-Amino-2-nitropyridine free base (degrades to <97.0% purity with distinct darkening)
Quantified Difference>2.0% higher absolute purity retention over 12 months
ConditionsAmbient air, room temperature, standard light exposure

Ensures consistent stoichiometry and prevents the introduction of trace colored impurities into sensitive downstream API syntheses.

RNase L Activation
Class-level
IC50 2.30 nM\nClass range: 4–20 nM
Reported top rank in class for enzyme activation
Cell-extract assay; class-level inference

Regioselective SNAr Activation vs. Positional Isomers

For the synthesis of 2-substituted 4-aminopyridines, the 2-nitro group in 2-nitro-pyridin-4-ylamine hydrochloride serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). It is highly activated by the adjacent pyridine nitrogen. In contrast, attempting similar substitutions on 2-amino-4-nitropyridine often requires harsher conditions and yields complex mixtures due to the differing electronic activation of the 4-position [1].

Evidence DimensionSNAr Yield with Primary Amines
Target Compound Data>85% isolated yield
Comparator Or Baseline2-Amino-4-nitropyridine (<45% yield, multiple side products)
Quantified Difference>40% higher isolated yield under matched conditions
ConditionsPrimary amine (1.2 eq), DIPEA, EtOH, 60°C, 4 hours

Provides a highly efficient, regioselective route to 2-amino-4-aminopyridine cores without the need for harsh heating or complex purification.

Antiviral Core Activity
Reported
Derivative 7b: EC50 0.056 μM, SI 1251\nNVP: 0.23 μM, DLV: 0.51 μM
Supports antiviral compound development
Derivative data; scaffold context

Synthesis of 2,4-Diaminopyridine Kinase Inhibitor Cores

The compound is the premier precursor for generating 2,4-diaminopyridine scaffolds, which are ubiquitous in modern kinase inhibitors (e.g., targeting EGFR, CDK, and JAK). Its high solubility in hydrogenation solvents allows for rapid, clean reduction of the nitro group to an amine using standard Pd/C catalysis, streamlining the production of the diamine core [1].

Regioselective SNAr for Library Generation

In drug discovery, the activated 2-nitro group can be displaced by a variety of nucleophiles (amines, alkoxides, thiolates) prior to or instead of reduction. The hydrochloride salt form ensures accurate dispensing in automated high-throughput synthesis platforms, enabling the rapid generation of diverse 2-substituted-pyridin-4-amine libraries [2].

Scale-Up Pharmaceutical Manufacturing

For industrial API production, the physical properties of the precursor are as important as its reactivity. The hydrochloride salt's resistance to oxidation, free-flowing crystalline nature, and lack of electrostatic stickiness make it vastly superior to the free base for large-scale weighing, transfer, and reactor charging [3].

Application Fit

Application
Selection Property
Validation Focus
Aqueous assay workflows
Aqueous solubility profile
Solvent-free assay compatibility
RNase L pathway probe studies
RNase L activation profile
Pathway-specific activation endpoints
Antiviral compound synthesis
Core scaffold reactivity
Derivatization and SAR study context

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